molecular formula C10H8BrNO2S B11837654 5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one

5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one

Cat. No.: B11837654
M. Wt: 286.15 g/mol
InChI Key: VLYWQJLLUXEHND-UHFFFAOYSA-N
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Description

5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position and an ethyleneoxothio group at the 3rd position of the indole ring, making it a unique and valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one typically involves the following steps:

    Introduction of Ethyleneoxothio Group: This step involves the reaction of the brominated indole with an ethyleneoxothio reagent under controlled conditions to introduce the ethyleneoxothio group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethyleneoxothio group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3,3-dimethylindolin-2-one: Similar structure but with a dimethyl group instead of ethyleneoxothio.

    5-Bromo-3-(phenylimino)indolin-2-one: Contains a phenylimino group at the 3rd position.

Uniqueness

5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one is unique due to the presence of the ethyleneoxothio group, which imparts distinct chemical and biological properties compared to other indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

5'-bromospiro[1,3-oxathiolane-2,3'-1H-indole]-2'-one

InChI

InChI=1S/C10H8BrNO2S/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)

InChI Key

VLYWQJLLUXEHND-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(O1)C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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